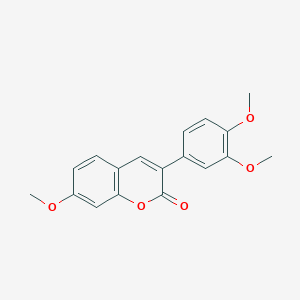

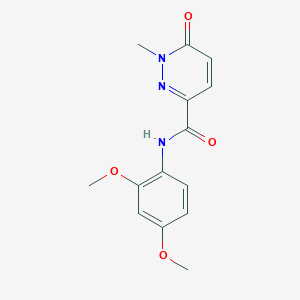

![molecular formula C21H23N5O3 B2753271 3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903589-49-1](/img/structure/B2753271.png)

3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of imidazopurine, which means it has an imidazole ring fused to a purine ring. The cinnamyl group suggests a relation to cinnamic acid, which is an organic compound that is slightly soluble in water and freely soluble in many organic solvents . It also has a hydroxyethyl group attached, which is a two-carbon length group with a hydroxyl (OH) group attached, making it a type of alcohol.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the purine base and then introducing the various substituents in subsequent reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex with multiple functional groups. The purine structure forms a bicyclic base, with the cinnamyl, hydroxyethyl, and methyl groups attached at various positions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The imidazole ring in the purine structure is aromatic and thus relatively stable. The cinnamyl group could potentially undergo reactions typical of alkenes, such as additions or oxidations .Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a compound from its structure alone can be challenging. Factors such as solubility, melting point, boiling point, etc., would depend on the specific functional groups and their interactions .Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity represents a foundational approach to developing purine analogues with potential therapeutic applications. These compounds, through chemical synthesis and evaluation against various viruses, offer a glimpse into the methodical design and discovery of new antiviral agents, which could be extended to the study of 3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its derivatives (Kim et al., 1978).

Potential Antidepressant Agents

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their activity as serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE) inhibitors. These compounds have shown potential as antidepressant agents in preliminary pharmacological studies, highlighting the therapeutic potential of imidazo[2,1-f]purine derivatives in treating mood disorders (Zagórska et al., 2016).

Antagonists for A(3) Adenosine Receptor

The structural modification and evaluation of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists underline the compound's relevance in therapeutic applications, specifically targeting the A(3) receptor. Such antagonists have implications in the treatment of various conditions, including inflammatory and cardiovascular diseases (Baraldi et al., 2008).

Antimycobacterial Activity

The design and synthesis of imidazole derivatives, aiming to mimic the structure of potent antimycobacterial agents, extend the potential application of compounds within the imidazo[2,1-f]purine class. Exploring these derivatives' antimycobacterial activity could pave the way for new treatments against mycobacterial infections, such as tuberculosis (Miranda & Gundersen, 2009).

Broad Pharmacological Activities

Compounds containing the imidazole moiety, including imidazo[2,1-f]purine derivatives, exhibit a wide range of biological activities. This diverse pharmacological profile underscores the importance of synthesizing and studying such compounds for their therapeutic potential across various diseases, including their roles as antibacterial, antiviral, anti-inflammatory, and anticancer agents (Siwach & Verma, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(2-hydroxyethyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-14-15(2)26-17-18(22-20(26)24(14)12-13-27)23(3)21(29)25(19(17)28)11-7-10-16-8-5-4-6-9-16/h4-10,27H,11-13H2,1-3H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTDLRLOHGKMQB-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

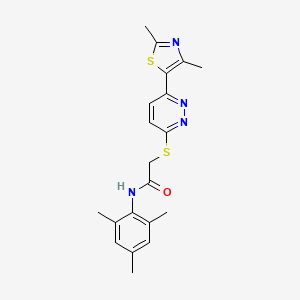

![5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2753189.png)

![4-Methoxy-1-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one](/img/structure/B2753191.png)

![2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2753192.png)

![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)

![2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2753195.png)

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)

![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)

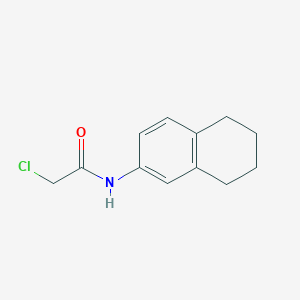

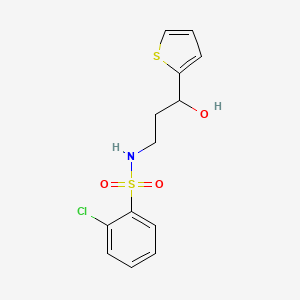

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)

![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)